2-Amino-4-methylpentanenitrile
Overview
Description
2-Amino-4-methylpentanenitrile is an industrial chemical that belongs to the group of carbamates . It has a molecular formula of C6H12N2 and an average mass of 112.173 Da .
Synthesis Analysis
The synthesis of 2-Amino-4-methylpentanenitrile can be achieved through various methods. One common method is the dehydration of amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide, P4O10. Water is removed from the amide group to leave a nitrile group, -CN .Molecular Structure Analysis
The molecular structure of 2-Amino-4-methylpentanenitrile consists of a six-carbon chain with a -CN group and an -NH2 group attached. The -CN group is a nitrile group, and the -NH2 group is an amino group .Scientific Research Applications
Analytical Chemistry Application
A study by Zhao et al. (2017) developed a gas chromatography method for the determination of 4-amino-2-methylpentane, a compound closely related to 2-Amino-4-methylpentanenitrile. The method involved detailed optimization of chromatography conditions, achieving good linearity and accuracy, and proving its utility for quality testing of the substance (Zhao et al., 2017).
Biofuels and Biotechnology
Cann and Liao (2009) discussed the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations, which can be related to the compound of interest. These isomers are significant as potential biofuels, and the paper highlights the progress in metabolic engineering for efficient production (Cann & Liao, 2009).
Pharmaceutical Research
Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes with potential anticancer applications. These complexes include a compound structurally similar to 2-Amino-4-methylpentanenitrile and were found to exhibit significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Organic Chemistry and Synthesis
Research by Luo et al. (2018) on nitrogenous compounds from deep-sea-derived fungi identified compounds including amino acid derivatives structurally related to 2-Amino-4-methylpentanenitrile. These findings are significant for the development of novel organic compounds and have potential pharmaceutical applications (Luo et al., 2018).
Mechanism of Action
Target of Action
Nitriles, the class of organic compounds to which 2-amino-4-methylpentanenitrile belongs, are known to undergo various chemical reactions, including conversion to primary amines .
Mode of Action
Nitriles can be converted to primary amines by reaction with lithium aluminum hydride (LiAlH4). During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. Once stabilized by a Lewis acid-base complexation, the imine salt can accept a second hydride to form a dianion .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 11217 g/mol , can influence its pharmacokinetic behavior.
properties
IUPAC Name |
2-amino-4-methylpentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-5(2)3-6(8)4-7/h5-6H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAHGHLLRAUFEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylpentanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.